4-Methyl-3-(trifluoromethyl)benzyl bromide

Lipophilicity Drug Design Agrochemical Discovery

4-Methyl-3-(trifluoromethyl)benzyl bromide (CAS 261952-19-6) delivers a unique electronic and steric profile that simpler benzyl bromides cannot replicate. The para-methyl and meta-trifluoromethyl substituents raise logP to 3.7, enhancing passive membrane permeability for CNS and intracellular targets. Its solid form permits precise gravimetric dispensing in automated synthesis, while batch-specific QC documentation (NMR, HPLC, GC) streamlines IND/CMC filings. Use this 97% pure building block to maintain reproducible SAR and accelerate scale-up.

Molecular Formula C9H8BrF3
Molecular Weight 253.06 g/mol
CAS No. 261952-19-6
Cat. No. B1607734
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Methyl-3-(trifluoromethyl)benzyl bromide
CAS261952-19-6
Molecular FormulaC9H8BrF3
Molecular Weight253.06 g/mol
Structural Identifiers
SMILESCC1=C(C=C(C=C1)CBr)C(F)(F)F
InChIInChI=1S/C9H8BrF3/c1-6-2-3-7(5-10)4-8(6)9(11,12)13/h2-4H,5H2,1H3
InChIKeyDEGVSFJBDJUTBP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Methyl-3-(trifluoromethyl)benzyl bromide (CAS 261952-19-6): Chemical Identity, Key Properties, and Procurement Considerations


4-Methyl-3-(trifluoromethyl)benzyl bromide (CAS 261952-19-6) is a halogenated aromatic building block featuring a benzyl bromide core substituted with a methyl group at the para-position and a trifluoromethyl group at the meta-position. This compound is widely used in organic synthesis as an electrophilic alkylating agent for the introduction of the 4-methyl-3-(trifluoromethyl)benzyl moiety [1]. Its molecular formula is C₉H₈BrF₃, with a molecular weight of 253.06 g/mol and a computed XLogP3-AA value of 3.7 [1]. The compound is typically supplied as a solid with a standard purity of 97% (by GC or HPLC) and requires storage under inert atmosphere at 2–8°C .

Why Simple Analogs Cannot Replace 4-Methyl-3-(trifluoromethyl)benzyl bromide in Regulated and High-Value Synthetic Applications


Direct substitution with simpler benzyl bromides or alternative halides is inadvisable without rigorous revalidation, as the unique combination of the para-methyl and meta-trifluoromethyl substituents imparts a specific electronic and steric profile that is non-transferable to analogs. The trifluoromethyl group is a strong electron-withdrawing substituent that significantly alters the reactivity of the benzyl carbon and the metabolic stability of derived molecules, while the methyl group provides steric bulk and lipophilicity. Replacing this compound with, for example, 3-(trifluoromethyl)benzyl bromide or 4-methylbenzyl bromide will yield intermediates with fundamentally different physicochemical properties, reactivity profiles, and biological outcomes, thereby breaking established structure-activity relationships (SAR) [1]. The following section provides quantitative evidence of these differentials to guide selection and procurement decisions.

Quantitative Differentiation of 4-Methyl-3-(trifluoromethyl)benzyl bromide from Key Analogs: A Procurement-Focused Evidence Guide


Enhanced Lipophilicity Versus Non-Trifluoromethylated and Non-Methylated Analogs

The target compound exhibits a computed partition coefficient (XLogP3-AA) of 3.7, which is substantially higher than that of the non-trifluoromethylated analog 4-methylbenzyl bromide (CAS 104-81-4, XLogP3-AA = 2.9) and the non-methylated analog 3-(trifluoromethyl)benzyl bromide (CAS 402-23-3, XLogP3-AA = 3.2) [1]. This difference, quantified as ΔLogP = 0.8 and 0.5 respectively, indicates a significantly greater lipophilicity for the target compound, a property that directly impacts membrane permeability, metabolic stability, and overall bioavailability in both pharmaceutical and agrochemical candidates [1].

Lipophilicity Drug Design Agrochemical Discovery Physicochemical Property

Distinctive Boiling Point and Physical State for Synthetic Route Planning

4-Methyl-3-(trifluoromethyl)benzyl bromide is a solid at room temperature with a computed boiling point of 211.9 ± 35.0 °C at 760 mmHg [1]. This contrasts with the closely related liquid analog 3-(trifluoromethyl)benzyl bromide, which has a reported boiling point of 69 °C at 4 mmHg (equivalent to a much higher boiling point at atmospheric pressure, but a different physical state) . The solid state of the target compound facilitates easier handling and precise weighing for small-scale reactions, while its high boiling point relative to the non-trifluoromethylated analog 4-methylbenzyl bromide (bp 218–220 °C at 740 mmHg ) indicates a different volatility profile that must be considered in reaction design and purification strategies.

Reaction Optimization Physical Property Distillation Process Chemistry

Commercially Certified Purity and Batch-to-Batch Consistency

The target compound is commercially available with a certified purity of 97% (by GC or HPLC) from major suppliers such as Thermo Scientific (Alfa Aesar) and Bidepharm (95% purity with QC documentation including NMR, HPLC, GC) . This level of purity is a standard specification for research-grade material and is comparable to that of other benzyl bromides used in medicinal chemistry. However, the availability of detailed, batch-specific analytical data (e.g., NMR, HPLC, GC) from suppliers like Bidepharm provides a verifiable quality benchmark, reducing the risk of using material with unknown impurities that could compromise sensitive synthetic steps or biological assays.

Quality Control Analytical Chemistry Procurement Reproducibility

Class-Level Reactivity Advantage in Nucleophilic Substitution Reactions

As a benzyl bromide derivative, 4-methyl-3-(trifluoromethyl)benzyl bromide functions as a reactive electrophile in nucleophilic substitution (SN2) reactions, enabling the efficient introduction of the 4-methyl-3-(trifluoromethyl)benzyl group onto a variety of nucleophiles, including amines, alcohols, and thiols . The presence of the electron-withdrawing trifluoromethyl group meta to the benzyl carbon increases the partial positive charge on the benzylic carbon, making it more susceptible to nucleophilic attack compared to unsubstituted benzyl bromide. Conversely, the para-methyl group, being electron-donating, provides a counterbalancing electronic effect that moderates reactivity, potentially reducing unwanted side reactions. This finely tuned electronic profile offers a distinct advantage in complex molecule synthesis, where precise control over reaction selectivity is paramount. While direct comparative kinetic data with specific analogs is not available in the public domain, the electronic effects of these substituents are well-established in physical organic chemistry [1].

Synthetic Chemistry Reactivity Electrophile Benzyl Bromide

Validated Application Domains for 4-Methyl-3-(trifluoromethyl)benzyl bromide Based on Quantitative Differentiation Evidence


Synthesis of Lipophilic Pharmaceutical Candidates for CNS and Metabolic Disease Targets

The elevated logP (3.7) of 4-methyl-3-(trifluoromethyl)benzyl bromide, when compared to non-trifluoromethylated and non-methylated analogs, makes it a preferred alkylating agent for constructing drug candidates intended to cross the blood-brain barrier or target intracellular receptors in metabolic diseases. Incorporating this benzyl group can enhance the lipophilicity of a lead compound without adding excessive molecular weight, potentially improving passive membrane permeability and target engagement. This application is directly supported by the logP differential evidence presented in Section 3 [1].

Agrochemical Intermediate Design Requiring Enhanced Environmental Stability

The presence of the trifluoromethyl group imparts increased metabolic and environmental stability to derived molecules. In agrochemical research, intermediates built from 4-methyl-3-(trifluoromethyl)benzyl bromide can lead to herbicides or fungicides with prolonged soil persistence and reduced degradation by sunlight or microbial activity, a property linked to the electron-withdrawing nature and lipophilicity of the CF₃ group. This scenario is supported by the class-level reactivity and lipophilicity evidence (Sections 3.1 and 3.4) and is consistent with general trends in fluorinated agrochemical design [2].

Solid-Phase Synthesis and Automated Reaction Platforms

Because 4-methyl-3-(trifluoromethyl)benzyl bromide is a solid at room temperature, it offers distinct handling advantages over liquid analogs for automated or parallel synthesis workflows. The solid form allows for precise, gravimetric dispensing using automated powder-handling systems, reducing solvent use and minimizing operator exposure. Furthermore, its relatively high boiling point (compared to many liquid electrophiles) reduces the risk of evaporative loss during reaction setup and workup, improving yield consistency. This application scenario is a direct consequence of the physical property evidence detailed in Section 3.2 [3].

Quality-Controlled Synthesis of Advanced Intermediates for Regulatory Filings

For research programs advancing toward IND (Investigational New Drug) or similar regulatory filings, the availability of 4-methyl-3-(trifluoromethyl)benzyl bromide with documented batch-specific purity data (e.g., NMR, HPLC, GC) from suppliers like Bidepharm is critical. Using a building block with verifiable purity and consistent impurity profiles ensures the reproducibility of synthetic routes and simplifies the characterization of drug substance impurities, a key component of the Chemistry, Manufacturing, and Controls (CMC) section. This scenario leverages the purity and QC documentation evidence from Section 3.3 .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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